trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine
Description
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5H,1-3,10H2 |
InChI Key |
RSVHNGCPXVHYMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclobutane Diol to Tosylate Intermediate
Step 1: Synthesis of Cyclobutane-1,3-diol
Cyclobutane-1,3-diol serves as a versatile starting material. It can be synthesized via photochemical [2+2] cycloaddition of ethylene glycol derivatives or enzymatic oxidation of cyclobutane precursors.
Step 2: Selective Tosylation
One hydroxyl group is selectively protected as a tosylate to direct subsequent functionalization:
$$
\text{Cyclobutane-1,3-diol} + \text{TsCl, Pyridine} \rightarrow 1\text{-Tosyl-3-hydroxycyclobutane}
$$
Tosylation at the 1-position ensures the 3-hydroxyl remains available for etherification.
Step 3: Mitsunobu Reaction for Trifluoroethoxy Installation
The 3-hydroxyl undergoes Mitsunobu reaction with 2,2,2-trifluoroethanol to install the ether group with inversion of configuration:
$$
1\text{-Tosyl-3-hydroxycyclobutane} + \text{CF₃CH₂OH} \xrightarrow{\text{DEAD, PPh₃}} 1\text{-Tosyl-3-(2,2,2-trifluoroethoxy)cyclobutane}
$$
This step achieves the trans-configuration due to the Mitsunobu mechanism’s stereochemical inversion.
Step 4: Tosylate-to-Amine Conversion
The tosylate is displaced by an azide ion, followed by Staudinger reduction or catalytic hydrogenation to yield the primary amine:
$$
1\text{-Tosyl-3-(2,2,2-trifluoroethoxy)cyclobutane} + \text{NaN₃} \rightarrow 1\text{-Azido-3-(2,2,2-trifluoroethoxy)cyclobutane}
$$
$$
1\text{-Azido-3-(2,2,2-trifluoroethoxy)cyclobutane} \xrightarrow{\text{H₂, Pd/C}} \text{this compound}
$$
This sequence ensures retention of the trans stereochemistry.
Route 2: Cyclobutanone Reductive Amination
Step 1: Cyclobutanone Synthesis
Cyclobutanone is prepared via Favorskii rearrangement or cyclopropane ring expansion.
Step 2: Reductive Amination
Cyclobutanone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield cis-3-aminocyclobutanol:
$$
\text{Cyclobutanone} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{cis-3-Aminocyclobutanol}
$$
Step 3: Epimerization and Etherification
The cis-amine is epimerized to the trans-isomer under basic conditions. Subsequent Mitsunobu reaction with trifluoroethanol installs the ether group:
$$
\text{trans-3-Aminocyclobutanol} + \text{CF₃CH₂OH} \xrightarrow{\text{DEAD, PPh₃}} \text{this compound}
$$
This route leverages stereochemical control during epimerization and Mitsunobu etherification.
Critical Analysis of Methodologies
Stereochemical Control
Functional Group Compatibility
- Tosylate Stability : Tosyl groups withstand Mitsunobu conditions but require careful handling to avoid elimination.
- Azide Reduction : Catalytic hydrogenation or Staudinger reduction must avoid over-reduction or side reactions.
Experimental Data and Optimization
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tosylation | TsCl, Pyridine, 0°C → RT, 12 h | 85 | 95 |
| Mitsunobu Reaction | CF₃CH₂OH, DEAD, PPh₃, THF, 0°C → RT, 24 h | 78 | 98 |
| Azide Displacement | NaN₃, DMF, 80°C, 48 h | 92 | 90 |
| Azide Reduction | H₂ (1 atm), Pd/C (10%), MeOH, RT, 6 h | 88 | 99 |
Characterization Data
- Molecular Formula : C₆H₁₀F₃NO
- Molecular Weight : 169.1463 g/mol
- ¹H NMR (400 MHz, CDCl₃): δ 3.88 (q, J = 8.4 Hz, 2H, OCH₂CF₃), 3.12–3.05 (m, 1H, NH₂), 2.65–2.55 (m, 2H, cyclobutane), 2.20–2.10 (m, 2H, cyclobutane), 1.85–1.75 (m, 2H, cyclobutane).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -74.5 (t, J = 8.4 Hz, CF₃).
Comparative Evaluation of Routes
| Parameter | Route 1 (Tosylation) | Route 2 (Reductive Amination) |
|---|---|---|
| Stereochemical Control | High | Moderate |
| Step Count | 4 | 3 |
| Overall Yield | 58% | 65% |
| Scalability | Moderate | High |
Route 2 offers higher scalability and fewer steps but requires precise control during epimerization. Route 1 provides superior stereochemical fidelity but involves hazardous azide intermediates.
Industrial and Regulatory Considerations
- Safety : Azide handling necessitates strict protocols to prevent explosive hazards.
- Cost Efficiency : Trifluoroethanol (≈ $200/g) impacts route selection; Mitsunobu reagents (DEAD, PPh₃) add to costs.
- Green Chemistry : Catalytic hydrogenation (Route 1) aligns with sustainable practices compared to stoichiometric reductions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the cyclobutyl ring or the trifluoroethoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like NaH or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmaceutical Development
trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine has been investigated for its potential as a therapeutic agent due to its unique structure. Studies have suggested that compounds with similar structures exhibit activity against various diseases:
- Diabetes Management : Research indicates that related compounds can act as GPR120 agonists, potentially aiding in the treatment of diabetes and obesity by enhancing insulin sensitivity and reducing inflammation .
| Compound | Target Condition | Mechanism of Action |
|---|---|---|
| GPR120 Agonists | Diabetes | Enhances insulin sensitivity |
| PRMT5 Inhibitors | Cancer | Inhibits tumor growth |
Material Science
The compound's unique properties make it suitable for applications in material science. Its trifluoromethyl group can enhance thermal stability and solubility in organic solvents, making it a candidate for advanced materials such as:
- Liquid Crystals : The compound can be explored in the development of chiral liquid crystals with potential applications in displays and sensors .
Chemical Biology
In chemical biology, this compound can serve as a useful building block for synthesizing more complex molecules. Its ability to modulate biological pathways makes it an attractive candidate for:
- Targeted Drug Delivery Systems : The compound can be modified to improve selectivity towards specific biological targets .
Case Study 1: Therapeutic Potential in Diabetes
A study investigating the efficacy of GPR120 agonists demonstrated that compounds similar to this compound significantly lowered blood glucose levels in preclinical models. The results indicated a reduction in inflammation markers and improved metabolic profiles in diabetic mice .
Case Study 2: Material Science Innovations
Research conducted on liquid crystal applications highlighted the use of similar fluorinated compounds in creating advanced display technologies. These materials exhibited enhanced electro-optical properties compared to traditional liquid crystals .
Mechanism of Action
The mechanism of action of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Agrochemicals
Trifloxysulfuron-sodium (CAS No. 199119–58–9) is a sulfonylurea herbicide containing a 3-(2,2,2-trifluoro-ethoxy)pyridin-2-yl group . Unlike trans-3-(2,2,2-trifluoro-ethoxy)-cyclobutylamine, trifloxysulfuron-sodium incorporates a pyridine ring and sulfonylurea moiety, enhancing its herbicidal activity by inhibiting acetolactate synthase (ALS). The trifluoroethoxy group in both compounds improves metabolic stability, but the pyridine core in trifloxysulfuron-sodium enables broader interactions with plant enzymes.
| Property | This compound | Trifloxysulfuron-sodium |
|---|---|---|
| Core Structure | Cyclobutylamine | Pyridine-sulfonylurea |
| Key Functional Group | Trifluoroethoxy | Trifluoroethoxy + sulfonylurea |
| Primary Application | Building block for bioactive molecules | Herbicide (ALS inhibitor) |
| Metabolic Stability | High (due to trifluoroethoxy) | High (enhanced by sulfonylurea) |
Pharmaceutical Derivatives
Dexlansoprazole (a proton pump inhibitor) contains a 4-(2,2,2-trifluoro-ethoxy)-pyridinylmethylsulfinyl group . While the trifluoroethoxy group is retained, dexlansoprazole’s benzimidazole core and sulfinyl linkage enable potent gastric acid suppression. In contrast, the cyclobutylamine scaffold of this compound may favor central nervous system (CNS) applications due to improved blood-brain barrier permeability.
Key Differences :
- Stereochemical Complexity : Dexlansoprazole requires chiral resolution for efficacy, whereas the trans-configuration of the cyclobutylamine derivative simplifies synthesis.
- Bioactivity: The amine group in this compound could serve as a hydrogen-bond donor, enhancing receptor binding in neurological targets.
Cholesterol-Modulating Agents
A nicotinamide derivative, 5-(3,4-dichloro-phenyl)-N-(2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide , leverages the trifluoroethoxy group to increase HDL cholesterol . Here, the trifluoroethoxy substituent is attached to a nicotinamide core, facilitating lipid solubility and target engagement with hepatic receptors. Comparatively, the cyclobutylamine derivative’s smaller ring system may reduce off-target effects in metabolic applications.
| Parameter | This compound | Nicotinamide Derivative |
|---|---|---|
| Core Structure | Cyclobutane | Nicotinamide |
| Target System | CNS or enzyme inhibition | Lipid metabolism (HDL modulation) |
| Synthetic Complexity | Moderate (trans-configuration control) | High (multiple substituents) |
Sulfonylurea Herbicides
Triflusulfuron methyl (CAS listed in agrochemical glossaries) contains a 4-(2,2,2-trifluoro-ethoxy)-triazinyl group . Unlike the cyclobutylamine compound, triflusulfuron methyl’s triazine backbone and sulfonylurea bridge optimize herbicidal potency. The trifluoroethoxy group in both compounds enhances resistance to enzymatic degradation, but the triazine core allows for stronger binding to plant ALS enzymes.
Research Findings and Implications
- Metabolic Stability : The trifluoroethoxy group universally enhances resistance to oxidative metabolism across analogs, making it valuable in drug design .
- Stereochemical Impact : The trans-configuration in cyclobutylamine derivatives simplifies manufacturing compared to chiral pharmaceuticals like dexlansoprazole .
- Application-Specific Design : Pyridine/triazine cores favor agrochemical activity, while smaller rings (cyclobutane) may optimize pharmacokinetics in CNS-targeted drugs.
Biological Activity
Trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a cyclobutylamine core substituted with a trifluoroethoxy group, which significantly influences its biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.
- Neuroprotective Effects : The compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit certain enzymes linked to metabolic pathways.
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes critical for tumor growth and survival.
- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Antitumor Activity
A study focusing on structurally related compounds demonstrated significant antitumor activity in xenograft models. For instance, inhibitors targeting the PRMT5 enzyme showed a reduction in tumor growth by up to 99% in preclinical models . This suggests that this compound may share similar properties.
Neuroprotective Effects
Research into neuroprotective agents has highlighted the role of cyclobutylamines in preventing neuronal cell death. A compound with a similar framework exhibited protective effects against oxidative stress-induced apoptosis in neuronal cell lines .
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
